molecular formula C18H23NO4 B5704391 N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine

N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine

Cat. No. B5704391
M. Wt: 317.4 g/mol
InChI Key: YJBDTHLHMBLGAY-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, also known as 2C-H, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among the research community due to its unique properties. In

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. It is believed that the activation of this receptor by N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine leads to changes in the activity of certain brain regions, resulting in altered perception, mood, and thought.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine are complex and not fully understood. Research has suggested that it may have both stimulant and psychedelic effects, with users reporting altered perception, mood, and thought. It has also been shown to increase levels of BDNF, a protein that is important for the growth and survival of neurons. Additionally, N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine has been shown to have an impact on the cardiovascular system, with some studies suggesting that it may increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of studying N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine in the lab is its unique pharmacological profile. Its high affinity for the serotonin 2A receptor makes it a valuable tool for studying the role of this receptor in the brain. Additionally, its potential therapeutic uses make it an interesting target for drug development. However, there are also limitations to studying N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine in the lab. Its psychoactive effects make it difficult to conduct experiments in a controlled environment, and its legal status in many countries may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine. One area of interest is its potential as an antidepressant, as research has suggested that it may increase levels of BDNF. Additionally, further studies are needed to fully understand its mechanism of action and its impact on the cardiovascular system. Finally, there is potential for the development of new drugs based on the structure of N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, as its unique pharmacological profile may lead to the discovery of new therapeutic targets.
In conclusion, N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, or N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, is a synthetic psychedelic drug that has gained popularity among the research community due to its unique properties. Its high affinity for the serotonin 2A receptor makes it a valuable tool for studying the role of this receptor in the brain, and its potential therapeutic uses make it an interesting target for drug development. However, its psychoactive effects and legal status in many countries may limit its availability for research purposes. Despite these limitations, there are many potential future directions for research on N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, including its potential as an antidepressant and the development of new drugs based on its structure.

Synthesis Methods

The synthesis of N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 3,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reacted with ammonium acetate and palladium on carbon to form N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine. The final product is purified through recrystallization and characterized through spectroscopic techniques.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine has been studied extensively for its psychoactive effects and potential therapeutic uses. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Research has also suggested that N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine may have potential as an antidepressant, as it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-20-15-5-13(6-16(9-15)21-2)11-19-12-14-7-17(22-3)10-18(8-14)23-4/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBDTHLHMBLGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC(=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine

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